-Aminosaccharin is a relatively simple molecule with the formula C₂H₅N₃O₂, but its synthesis can involve multi-step processes. Researchers have explored various methods for its preparation, including:
Researchers also employ various techniques to characterize 6-aminosaccharin, including:
While 6-aminosaccharin itself does not have many established scientific research applications, it serves as a valuable building block for the synthesis of more complex molecules with potential applications in various fields:
Current research on 6-aminosaccharin primarily focuses on its potential in:
6-Aminosaccharin is an aromatic compound derived from saccharin, characterized by the presence of an amino group at the 6-position of the saccharin structure. Its chemical formula is , and it features a sulfonamide moiety that contributes to its unique properties. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
There is no current information available on the mechanism of action of 6-aminosaccharin.
The reactivity of 6-aminosaccharin can be attributed to its functional groups. Key reactions include:
These reactions highlight the versatility of 6-aminosaccharin as a precursor for synthesizing various derivatives and analogs that may exhibit enhanced activity or specificity in biological systems .
6-Aminosaccharin has been investigated for its biological activities, particularly as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin biosynthesis, and inhibiting this enzyme can have therapeutic implications for conditions like hyperpigmentation and melanoma. Studies have shown that 6-aminosaccharin and its derivatives exhibit significant inhibitory effects on tyrosinase activity, making them potential candidates for skin-lightening agents or anti-cancer therapies .
The synthesis of 6-aminosaccharin typically involves several steps:
This multi-step synthesis allows for the introduction of various substituents, leading to a range of derivatives with tailored properties .
6-Aminosaccharin has several applications:
Its unique structure allows it to act as a versatile building block in medicinal chemistry .
Interaction studies have focused on understanding how 6-aminosaccharin interacts with biological targets, particularly enzymes involved in melanin synthesis. Research indicates that it binds effectively to tyrosinase, inhibiting its activity through competitive or non-competitive mechanisms. This interaction is crucial for developing effective treatments for conditions related to excessive melanin production .
Several compounds share structural similarities with 6-aminosaccharin, each exhibiting unique properties:
Compound Name | Structure Similarity | Notable Properties |
---|---|---|
Saccharin | Base structure | Sweetener; less potent as tyrosinase inhibitor |
5-Aminosaccharin | Similar functional groups | Potentially lower activity against tyrosinase |
2-Aminobenzenesulfonamide | Sulfonamide group | Antimicrobial properties |
4-Aminosalicylic acid | Hydroxy group | Anti-inflammatory properties |
6-Aminosaccharin stands out due to its specific positioning of functional groups that enhance its biological activity against tyrosinase compared to these similar compounds .
6-Aminosaccharin is a derivative of saccharin with an amino group at position 6 of the benzene ring [1]. The molecular formula of 6-aminosaccharin is C₇H₆N₂O₃S, which indicates the presence of seven carbon atoms, six hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom [2] [4]. The compound has a molecular weight of 198.20 g/mol and is characterized by a melting point of approximately 278°C [2] [8].
The structural characterization of 6-aminosaccharin reveals a complex heterocyclic compound consisting of a benzene ring fused with a five-membered heterocyclic ring [1] [4]. The molecule contains a 1,2-benzisothiazole-3(2H)-one 1,1-dioxide core structure, which is the fundamental framework of saccharin derivatives [8].
The two-dimensional structure of 6-aminosaccharin shows the spatial arrangement of atoms and bonds within the molecule [4]. The compound features a planar aromatic system with specific bond angles typical of sp² hybridized carbon atoms (approximately 120°) in the aromatic ring [13]. The chemical structure can be represented using various chemical identifiers, including SMILES notation (NC1=CC=C2C(=O)NS(=O)(=O)C2=C1) and InChI notation (InChI=1S/C7H6N2O3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,8H2,(H,9,10)) [4] [8].
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides standardized naming conventions for chemical compounds [5]. For 6-aminosaccharin, several systematic names exist based on different naming rules and conventions [1] [8].
The primary IUPAC name for 6-aminosaccharin is 6-amino-1,2-benzisothiazol-3(2H)-one 1,1-dioxide [1] [8]. This name systematically describes the core structure (1,2-benzisothiazol-3(2H)-one), the oxidation state of the sulfur atom (1,1-dioxide), and the position of the amino substituent (position 6) [5] [8].
Alternative IUPAC names and systematic names for 6-aminosaccharin include:
Nomenclature Type | Name |
---|---|
Common Name | 6-Aminosaccharin |
IUPAC Name | 6-Amino-1,2-benzisothiazol-3(2H)-one 1,1-dioxide |
Alternative IUPAC Name | 6-Amino-2,3-dihydro-1,1-dioxo-1,2-benzothiazol-3-one |
Other Systematic Name | 6-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide |
French IUPAC Name | 1,1-Dioxyde de 6-amino-1,2-benzothiazol-3(2H)-one |
German IUPAC Name | 6-Amino-1,2-benzothiazol-3(2H)-on-1,1-dioxid |
The naming conventions follow specific rules for heterocyclic compounds, where the nitrogen-containing ring systems are numbered such that the nitrogen atom always receives position 1 [5] [8]. The "benzo" prefix indicates the fusion of a benzene ring to the heterocyclic system, while the "isothiazol" component refers to the five-membered ring containing adjacent nitrogen and sulfur atoms [1] [5].
6-Aminosaccharin possesses several distinct functional groups that contribute to its chemical properties and reactivity [6] [12]. The molecule contains a complex arrangement of functional groups integrated into its fused ring system [1] [4].
The primary functional groups present in 6-aminosaccharin include:
Functional Group | Description |
---|---|
Amino group (-NH₂) | Primary aromatic amine attached to the benzene ring at position 6 |
Sulfonamide group (-SO₂NH-) | Part of the heterocyclic ring structure |
Carbonyl group (C=O) | Part of the amide/lactam structure in the heterocyclic ring |
Aromatic ring | Benzene ring fused with the heterocyclic ring |
Heterocyclic ring | 1,2-benzisothiazole-3(2H)-one 1,1-dioxide system |
The amino group (-NH₂) at position 6 of the benzene ring is a primary aromatic amine, which serves as an electron-donating group [10] [12]. This functional group can participate in various reactions typical of aromatic amines, including diazotization, acylation, and nucleophilic substitution reactions [7] [12].
The sulfonamide group (-SO₂NH-) is incorporated into the heterocyclic ring and consists of a sulfur atom bonded to two oxygen atoms and a nitrogen atom [1] [6]. This functional group contributes to the acidic character of 6-aminosaccharin, as the sulfonamide nitrogen has a relatively acidic hydrogen atom [9] [12].
The carbonyl group (C=O) is part of the amide/lactam structure in the heterocyclic ring and contributes to the compound's ability to form hydrogen bonds [6] [12]. The presence of this group influences the electronic distribution within the molecule and affects its reactivity patterns [10] [14].
6-Aminosaccharin is an achiral molecule with no stereogenic centers, resulting in the absence of optical activity [13] [17]. The compound has zero defined stereocenters and zero E/Z centers, which simplifies its stereochemical characterization [13] [17].
The conformational analysis of 6-aminosaccharin reveals a predominantly planar structure due to the aromatic and heterocyclic ring systems [11] [13]. The fused ring system restricts rotational freedom around many of the bonds, leading to a relatively rigid molecular framework [11] [17]. The planarity of the aromatic system is maintained by the delocalization of π-electrons throughout the benzene ring [11] [14].
The bond angles in 6-aminosaccharin are typical of sp² hybridized carbon atoms, approximately 120° in the aromatic ring [13] [17]. The heterocyclic ring adopts a nearly planar conformation, with slight deviations from planarity possible due to the presence of the sulfonamide group [11] [13].
The amino group at position 6 can adopt different conformations relative to the plane of the aromatic ring [10] [11]. The preferred conformation is one where the nitrogen lone pair can participate in resonance with the aromatic system, enhancing the electron-donating effect of the amino group [10] [14].
The conformational stability of 6-aminosaccharin is influenced by intramolecular forces, including potential hydrogen bonding between the amino group and nearby electronegative atoms [11] [13]. These interactions can affect the overall three-dimensional structure and reactivity of the molecule [11] [14].
The electronic structure of 6-aminosaccharin is characterized by specific hybridization states of its constituent atoms and the distribution of electron density throughout the molecule [10] [14]. The carbon atoms in the aromatic ring and carbonyl group exhibit sp² hybridization, while the nitrogen atoms display different hybridization states depending on their position and bonding environment [10] [14].
The hybridization states of key atoms in 6-aminosaccharin are as follows:
Electronic Feature | Description |
---|---|
Hybridization of Carbon Atoms | sp² in aromatic ring and carbonyl group |
Hybridization of Nitrogen Atoms | sp³ in amino group, sp² in sulfonamide |
Hybridization of Sulfur Atom | sp³ with two double-bonded oxygens |
Electron Distribution | Delocalized π-electrons in aromatic ring |
Electron-Withdrawing Groups | Sulfonamide (-SO₂NH-) and carbonyl (C=O) |
Electron-Donating Groups | Amino group (-NH₂) |
The electronic distribution within 6-aminosaccharin is influenced by the presence of both electron-withdrawing and electron-donating groups [10] [14]. The sulfonamide and carbonyl groups act as electron-withdrawing moieties, pulling electron density away from adjacent atoms through inductive and resonance effects [10] [14]. In contrast, the amino group serves as an electron-donating group, pushing electron density into the aromatic system through resonance [10] [12].
The amino group on 6-aminosaccharin exists in an electron-deficient state due to the electron-withdrawing effects of the nearby functional groups [10] [14]. This electronic characteristic influences the reactivity of the amino group, particularly in reactions such as diazotization [10] [14].
Irritant